Hirudoid Gel is classified as a local anticoagulant preparation. It is manufactured by Mobilat Produktions GmbH in Germany and marketed under various brand names, including Hirudoid® forte. The formulation typically contains 0.3% w/w heparinoid along with other excipients like isopropyl alcohol and propylene glycol . It is available in various forms, including creams and gels, for topical application.
Hirudoid Gel's synthesis involves the incorporation of heparinoid into a stable gel matrix. The heparinoid is typically dissolved in an aqueous phase, while other components are mixed to form an emulsion. High-pressure homogenization is often employed to ensure uniform distribution of the active ingredient within the gel .
The formulation process may include:
Heparinoid, the active component in Hirudoid Gel, is a complex polysaccharide composed of repeating disaccharide units that include glucuronic acid and N-sulfated glucosamine. It shares structural similarities with heparin but has a lower molecular weight and anticoagulant activity.
The molecular formula of mucopolysaccharide polysulfate can be represented as , though variations exist depending on the specific polysaccharide structure. The average molecular weight ranges from 5,000 to 20,000 daltons .
Hirudoid Gel's effectiveness is attributed to its ability to modulate various biochemical pathways involved in inflammation and coagulation. Upon application:
The gel's mechanism involves competitive inhibition of clotting factors due to the binding of heparinoid to antithrombin III. This results in decreased thrombus formation and enhanced tissue perfusion.
The action of Hirudoid Gel primarily revolves around its anticoagulant properties. When applied topically:
Clinical studies have demonstrated that Hirudoid Gel significantly improves symptoms related to bruising and superficial thrombophlebitis. For instance, patients using the gel reported reduced pain levels and faster resolution of hematomas compared to control groups .
Hirudoid Gel has several scientific applications:
Heparinoids represent a class of glycosaminoglycan derivatives characterized by structural and functional similarities to heparin but optimized for topical application. Chemically, heparinoids are mucopolysaccharide polysulfates with molecular configurations that confer anticoagulant, anti-inflammatory, and pro-fibrinolytic properties. The primary active compound in Hirudoid Gel is identified as heparinoid (INN: heparinoid), specifically formulated at 0.3% w/w concentration, equivalent to 25,000 Units per 100g of gel [1] [5].
Pharmacological Classification:
Heparinoids exhibit multiple pharmacological actions through distinct mechanisms:
Table 1: Heparinoid Concentrations in Hirudoid Formulations
Formulation Type | Heparinoid Concentration | Equivalent Units | Product Examples |
---|---|---|---|
Standard Gel | 0.3% w/w | 25,000 UI/100g | Hirudoid Gel [5] |
Forte Gel | 0.445% w/w | 40,000 UI/100g | Hirudoid Forte Gel [8] |
Cream/Ointment | 0.3% w/w | 25,000 UI/100g | Hirudoid Cream [2] |
The development trajectory of Hirudoid Gel spans several decades of pharmaceutical innovation in topical anticoagulant therapies. Initial research focused on identifying heparin-like compounds with optimal dermal penetration profiles and minimal systemic absorption. The selection of mucopolysaccharide polysulfate as the active principle stemmed from its balanced molecular weight (approximately 7,000-15,000 Da), enabling sufficient skin penetration for localized activity while maintaining negligible systemic bioavailability (0.3-4% absorption within 8 hours post-application) [5].
Regulatory Milestones:
The pharmaceutical development process optimized the gel vehicle specifically to enhance heparinoid delivery through the stratum corneum while providing a cooling effect appreciated in inflammatory conditions. Preclinical safety assessments established the negligible systemic exposure profile, with peak serum concentrations "below the threshold of physiological relevance for coagulation parameters" following topical application [5].
Hirudoid Gel maintains a substantial international presence across multiple continents, marketed in distinctive formulations and strengths tailored to regional therapeutic preferences and regulatory requirements. This global distribution reflects the established therapeutic value of topical heparinoids in vascular and traumatological conditions.
Global Distribution:
Table 2: Global Market Presence of Hirudoid Formulations
Region | Primary Formulations Available | Noted Therapeutic Preferences |
---|---|---|
United Kingdom | 0.3% gel (50g tubes) | Superficial thrombophlebitis, bruising |
Germany | 25,000 UI & 40,000 UI gels/creams | Varicose vein complications, edema |
Brazil | 3mg/g (40g), 5mg/g (90g) gels | Post-surgical bruising, lymphangitis |
Nigeria | Forte Gel 0.445% (40g) | Severe soft tissue inflammation, varicosity |
Japan | Multiple OTC heparinoid products | Atopic dermatitis adjunct, cosmetic use |
Therapeutic Relevance:Analysis of prescription patterns reveals distinct clinical applications driving global utilization:
The global market evolution demonstrates responsiveness to regional therapeutic needs while maintaining consistent core pharmacological properties. Emerging research continues to explore expanded applications in dermatology and vascular medicine, suggesting potential growth in therapeutic relevance beyond current indications [3] [4].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8